molecular formula C16H27NO6 B6270399 rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis CAS No. 1955499-13-4

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis

Cat. No.: B6270399
CAS No.: 1955499-13-4
M. Wt: 329.39 g/mol
InChI Key: GPAAMZCGXUULTF-MNOVXSKESA-N
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Description

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis: is a synthetic organic compound characterized by its piperidine ring structure with tert-butoxycarbonyl (Boc) protecting groups. This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

It’s structurally similar to certain intermediates used in the synthesis of anti-hcv drugs , suggesting that it may interact with similar targets.

Mode of Action

Based on its structural similarity to certain intermediates used in the synthesis of anti-hcv drugs , it can be hypothesized that it might interact with the same or similar biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis typically involves the following steps:

  • Formation of the Piperidine Ring: : The initial step involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through various methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

  • Introduction of Boc Protecting Groups: : The tert-butoxycarbonyl groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Carboxylation: : The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, improving yield and purity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc protecting groups can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc groups.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis is used as an intermediate in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The piperidine ring is a common motif in many bioactive molecules, making this compound a useful precursor in drug development.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of more complex molecules is crucial for the manufacture of various products.

Comparison with Similar Compounds

Similar Compounds

  • **rac-(2R,4S

Properties

CAS No.

1955499-13-4

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

(2S,4R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m1/s1

InChI Key

GPAAMZCGXUULTF-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CCN1C(=O)OC(C)(C)C)C(=O)O

Purity

95

Origin of Product

United States

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